Antioxidant agent-17

Neutrophil inflammation Superoxide anion Pyrazole derivative

Antioxidant agent-17 (CAS 3053584-75-8), also designated as compound 59, is a synthetic small molecule belonging to the 1H-pyrazole class, specifically 1-[(2-fluorophenyl)methyl]-3-(2-furanyl)-5-phenyl-1H-pyrazole. It has a molecular formula of C20H15FN2O and a molecular weight of 318.34 g/mol.

Molecular Formula C20H15FN2O
Molecular Weight 318.3 g/mol
Cat. No. B12372212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntioxidant agent-17
Molecular FormulaC20H15FN2O
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3F)C4=CC=CO4
InChIInChI=1S/C20H15FN2O/c21-17-10-5-4-9-16(17)14-23-19(15-7-2-1-3-8-15)13-18(22-23)20-11-6-12-24-20/h1-13H,14H2
InChIKeySGYHGRWAQXPRKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antioxidant Agent-17: Product Overview and Procurement Considerations


Antioxidant agent-17 (CAS 3053584-75-8), also designated as compound 59, is a synthetic small molecule belonging to the 1H-pyrazole class, specifically 1-[(2-fluorophenyl)methyl]-3-(2-furanyl)-5-phenyl-1H-pyrazole . It has a molecular formula of C20H15FN2O and a molecular weight of 318.34 g/mol . This compound was identified through a drug screening campaign aimed at inhibiting the respiratory burst in human neutrophils [1]. Its primary mechanism of action involves potent inhibition of superoxide anion generation, with additional activity against phosphodiesterase 4 (PDE4) isoforms [1]. The compound is intended for research use only and is available from multiple chemical vendors.

Why Antioxidant Agent-17 Cannot Be Substituted with Generic Pyrazole Antioxidants or PDE4 Inhibitors


Despite belonging to a broad class of pyrazole-based antioxidants, Antioxidant agent-17 (compound 59) exhibits a unique pharmacological profile that prevents simple substitution with close structural analogs or other in-class compounds. Its distinct combination of sub-nanomolar superoxide anion inhibition, specific PDE4 isoform engagement, and a defined in vivo pharmacokinetic (PK) signature [1] differentiates it from both less potent pyrazole derivatives and clinically established PDE4 inhibitors like roflumilast. The data below demonstrate that compound 58, a direct structural analog from the same study, shows significantly lower potency, while PDE4 reference inhibitors differ markedly in enzyme engagement and half-life [1] [2] [3]. Substitution without considering these quantitative differences would compromise experimental validity and the reproducibility of neutrophil-focused inflammation models.

Antioxidant Agent-17: Quantitative Evidence for Differentiated Scientific Selection


Superoxide Anion Generation Inhibition Potency: Antioxidant Agent-17 vs. Structural Analog Compound 58

Antioxidant agent-17 (compound 59) is a potent inhibitor of fMLF/CB-induced superoxide anion generation in human neutrophils, with an IC50 of 9.06 nM. This represents a 1.47-fold improvement in potency over its direct structural analog, compound 58, which was identified in the same study and has an IC50 of 13.30 nM [1]. Both compounds were tested in the same assay system, confirming that the structural modifications in compound 59 confer a significant and verifiable increase in inhibitory activity.

Neutrophil inflammation Superoxide anion Pyrazole derivative

Phosphodiesterase 4 (PDE4) Isoform Inhibition Profile: Antioxidant Agent-17 vs. Roflumilast

At a concentration of 10 μM, Antioxidant agent-17 (compound 59) inhibits PDE4B1 activity by 83% and PDE4D2 activity by 85% [1]. In contrast, the clinically approved PDE4 inhibitor roflumilast exhibits sub-nanomolar IC50 values (e.g., 0.7 nM for PDE4B1) in biochemical assays [2]. This comparison indicates that while both compounds target PDE4, their potency profiles differ by orders of magnitude. The data positions Antioxidant agent-17 as a less potent PDE4 inhibitor but a highly potent superoxide anion generation inhibitor, suggesting a distinct, and possibly non-PDE4-mediated, primary mechanism for its potent anti-neutrophil activity.

PDE4 inhibition cAMP signaling Anti-inflammatory

In Vivo Pharmacokinetic Profile: Antioxidant Agent-17 vs. Roflumilast

Following intravenous bolus administration in an in vivo PK study, Antioxidant agent-17 (compound 59) has a half-life of approximately 79 minutes [1]. This is markedly shorter than the terminal half-life of the oral PDE4 inhibitor roflumilast, which is approximately 17-20 hours in humans [2]. This fundamental difference in pharmacokinetic behavior dictates distinct experimental and potential therapeutic applications. The short half-life of compound 59 makes it suitable for acute dosing paradigms or studies where rapid clearance is desired, whereas roflumilast is designed for once-daily, chronic administration.

Pharmacokinetics Half-life In vivo dosing

Functional Selectivity: Potent Superoxide Inhibition vs. Minimal Elastase Release Impact

In human neutrophils, Antioxidant agent-17 (compound 59) demonstrates functional selectivity by potently inhibiting superoxide anion generation (IC50 9.06 nM) while having a negligible effect on elastase release (IC50 > 10,000 nM) [1] [2]. This >1100-fold difference in potency indicates that the compound's primary mechanism does not broadly suppress all neutrophil effector functions, specifically sparing elastase-mediated processes. This contrasts with some pan-neutrophil inhibitors that may attenuate both superoxide production and protease release.

Neutrophil function Elastase Selectivity profile

Optimal Research Application Scenarios for Antioxidant Agent-17 Based on Quantitative Evidence


High-Sensitivity In Vitro Models of Neutrophil Superoxide Production

Given its sub-nanomolar IC50 of 9.06 nM for inhibiting superoxide anion generation [1], Antioxidant agent-17 is ideally suited for in vitro assays requiring high sensitivity, such as low-volume, high-throughput screens for modulators of the neutrophil respiratory burst. Its potency allows for the use of minimal compound concentrations, reducing the risk of solvent toxicity or off-target effects that can confound results with less potent analogs (e.g., compound 58, IC50 13.30 nM).

Acute In Vivo Inflammation Studies Requiring Defined, Short PK Profiles

The in vivo half-life of approximately 79 minutes following intravenous administration [1] makes this compound a valuable tool for acute inflammation models (e.g., ischemia-reperfusion injury, acute lung injury) where a rapid onset and offset of action is desirable. This short PK profile allows researchers to study early inflammatory events and then monitor resolution without prolonged drug exposure, a feature not achievable with long-acting PDE4 inhibitors like roflumilast (t1/2 ~17 h) [2].

Pathway Dissection Studies Focused on cAMP/PKA Signaling and PDE4 Engagement

The compound's demonstrated reversal by the PKA inhibitor H89 [1] and its specific inhibition of PDE4B1 (83% at 10 μM) and PDE4D2 (85% at 10 μM) [1] position it as a useful probe for dissecting cAMP/PKA-dependent signaling cascades in neutrophils. Researchers can employ Antioxidant agent-17 to confirm the involvement of PDE4 in a given biological response, complementing the use of more potent, broad-spectrum PDE4 inhibitors to map out the specific isoforms involved in a particular inflammatory pathway.

Studies Requiring Selective Inhibition of Superoxide Generation over Elastase Release

In experimental systems where the independent contribution of superoxide versus elastase to neutrophil-mediated pathology needs to be defined, Antioxidant agent-17 offers a clear functional advantage. Its >1,103-fold selectivity for inhibiting superoxide generation over elastase release [1] [3] ensures that observed biological effects can be attributed specifically to the modulation of oxidative burst, without the confounding variable of protease inhibition. This selectivity is not universally shared by other anti-neutrophil agents.

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